molecular formula C19H28N2O3 B2851113 (4-Isopropoxyphenyl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone CAS No. 2309727-91-9

(4-Isopropoxyphenyl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone

Cat. No. B2851113
CAS RN: 2309727-91-9
M. Wt: 332.444
InChI Key: SOOAYCZAIBPGNW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the positions of these groups on the rings .

Scientific Research Applications

Neurological Research

This compound may serve as a modulator of sodium channels, which are crucial in neurological functions. Sodium channels play a significant role in the generation and propagation of action potentials in neurons. Modulating these channels can help in understanding various neurological disorders and could lead to the development of treatments for conditions such as epilepsy, chronic pain, and neuropathic pain .

Drug Development

As a potential inhibitor of sodium channels, this compound could be used in the development of new analgesics. By targeting specific sodium channels involved in pain pathways, it could provide a basis for creating more effective and targeted pain relief medications without the side effects associated with non-specific analgesics .

Translational Medicine

In the field of translational medicine, which bridges the gap between laboratory research and clinical applications, this compound could be instrumental. It could be used in the verification of proteins and metabolites of clinical interest, aiding in the transition from basic science discoveries to clinical health improvements .

Proteomics

The compound could be used in proteomics to study protein interactions and functions. It may assist in identifying protein modifications and interactions that are relevant in diseases, which is essential for understanding the underlying mechanisms of various health conditions and for developing targeted therapies .

Metabolomics

In metabolomics, this compound could be utilized to investigate metabolic profiles and pathways. Understanding the metabolites affected by diseases can lead to the discovery of new biomarkers for diagnosis and the development of personalized medicine approaches .

Lipidomics

This compound might play a role in lipidomics by helping to identify changes in lipid profiles associated with diseases. Lipids are crucial components of cell membranes and play important roles in energy storage and signaling. Analyzing lipid alterations can provide insights into disease states and potential therapeutic targets .

properties

IUPAC Name

[4-(oxolan-3-yl)-1,4-diazepan-1-yl]-(4-propan-2-yloxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3/c1-15(2)24-18-6-4-16(5-7-18)19(22)21-10-3-9-20(11-12-21)17-8-13-23-14-17/h4-7,15,17H,3,8-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOOAYCZAIBPGNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N2CCCN(CC2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Isopropoxyphenyl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone

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